molecular formula C20H17NO4 B11297203 Methyl 3-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Methyl 3-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11297203
M. Wt: 335.4 g/mol
InChI Key: LCWHOSDUWOTGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(7-methyl-1-benzoxepine-4-amido)benzoate is a synthetic organic compound belonging to the benzoxepine family. Benzoxepines are known for their diverse pharmacological properties, including sedative, hypnotic, and antibacterial effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(7-methyl-1-benzoxepine-4-amido)benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(7-methyl-1-benzoxepine-4-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 3-(7-methyl-1-benzoxepine-4-amido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(7-methyl-1-benzoxepine-4-amido)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may act on benzodiazepine receptors in the central nervous system, modulating the action of gamma-aminobutyric acid (GABA) and influencing neuronal chloride ion flux . This interaction can result in sedative and hypnotic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(7-methyl-1-benzoxepine-4-amido)benzoate is unique due to its benzoxepine core, which imparts distinct pharmacological properties not found in simpler esters like methyl benzoate. Its ability to interact with benzodiazepine receptors and its potential antibacterial activity make it a compound of significant interest in both medicinal and industrial research.

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 3-[(7-methyl-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C20H17NO4/c1-13-6-7-18-16(10-13)11-14(8-9-25-18)19(22)21-17-5-3-4-15(12-17)20(23)24-2/h3-12H,1-2H3,(H,21,22)

InChI Key

LCWHOSDUWOTGJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.